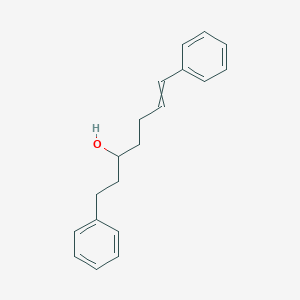
1,7-Diphenylhept-6-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diphenylhept-6-EN-3-OL: is a chemical compound with the molecular formula C19H22O . It belongs to the class of diarylheptanoids, which are known for their diverse biological activities. This compound is characterized by the presence of two phenyl groups attached to a heptene chain with a hydroxyl group at the third position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Diphenylhept-6-EN-3-OL can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to hydrogenation to yield the desired product . The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diphenylhept-6-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid
Major Products Formed
Oxidation: 1,7-Diphenylhept-6-EN-3-one
Reduction: 1,7-Diphenylheptane-3-OL
Substitution: Brominated or nitrated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
1,7-Diphenylhept-6-EN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its phytoestrogenic activity, which may have implications in hormone replacement therapy and cancer treatment.
Wirkmechanismus
The mechanism of action of 1,7-Diphenylhept-6-EN-3-OL involves its interaction with various molecular targets and pathways. It is known to exhibit phytoestrogenic activity by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1,7-Diphenylhept-6-EN-3-OL can be compared with other diarylheptanoids such as:
1,7-Diphenylhept-6-EN-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,7-Diphenylhepta-4,6-dien-3-OL: Contains an additional double bond in the heptene chain.
1,7-Diphenylheptane-3-OL: Lacks the double bond in the heptene chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
87095-76-9 |
|---|---|
Molekularformel |
C19H22O |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1,7-diphenylhept-6-en-3-ol |
InChI |
InChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H,8,14-16H2 |
InChI-Schlüssel |
DPRCKWANIKZGTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CCC=CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





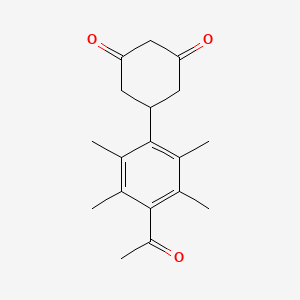
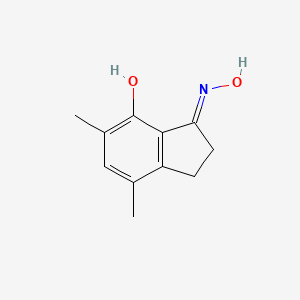
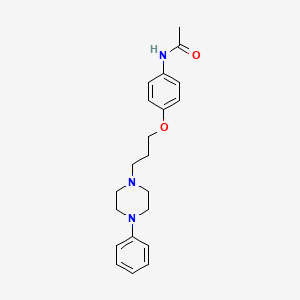
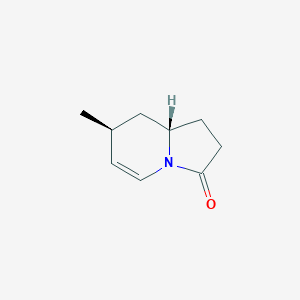
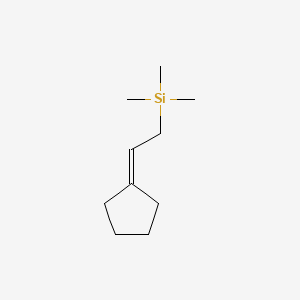



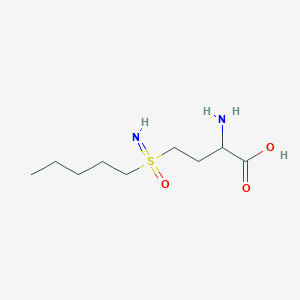
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)

